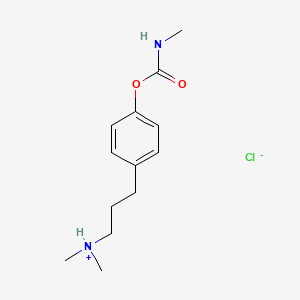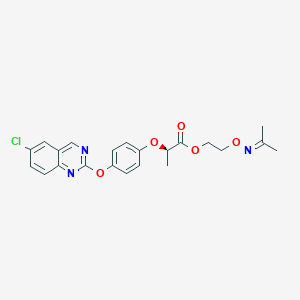
N-(1-Methylethyl)benzothiazolesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylethyl)benzothiazolesulfonamide is an organic compound with the molecular formula C10H12N2O2S2. It is also known by its IUPAC name, N-propan-2-yl-1,3-benzothiazole-2-sulfonamide . This compound is characterized by the presence of a benzothiazole ring and a sulfonamide group, making it a valuable molecule in various chemical and industrial applications.
Métodos De Preparación
The synthesis of N-(1-Methylethyl)benzothiazolesulfonamide typically involves the reaction of benzothiazole with isopropylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
N-(1-Methylethyl)benzothiazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(1-Methylethyl)benzothiazolesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Methylethyl)benzothiazolesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the benzothiazole ring can interact with cellular components, affecting cell signaling pathways and leading to various biological effects .
Propiedades
Número CAS |
63904-87-0 |
|---|---|
Fórmula molecular |
C10H12N2O2S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
N-propan-2-yl-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C10H12N2O2S2/c1-7(2)12-16(13,14)10-11-8-5-3-4-6-9(8)15-10/h3-7,12H,1-2H3 |
Clave InChI |
KLHMXTMVXUYSKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















